3-(4-methoxybenzyl)-2,10-dimethylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione
Overview
Description
3-(4-methoxybenzyl)-2,10-dimethylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione is a complex organic compound belonging to the pyrimidoquinoline family. Compounds in this family are known for their diverse biological activities, including antitumor, antimicrobial, and anti-inflammatory properties . The structure of this compound includes a pyrimido[4,5-b]quinoline core, which is a fused heterocyclic system combining pyrimidine and quinoline rings, with additional functional groups that enhance its chemical reactivity and biological activity.
Preparation Methods
The synthesis of 3-(4-methoxybenzyl)-2,10-dimethylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione typically involves multi-component reactions. One common method is the one-pot multi-component condensation reaction, which includes the reaction of dimedone, 6-amino-1,3-dimethyluracil, and various aldehydes . This method is advantageous due to its high yield, short reaction time, and compliance with green chemistry principles . The reaction is usually carried out under solvent-free conditions at elevated temperatures (around 90°C) using catalysts such as DABCO (1,4-diazabicyclo[2.2.2]octane) .
Chemical Reactions Analysis
3-(4-methoxybenzyl)-2,10-dimethylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the quinoline ring, especially at positions activated by electron-withdrawing groups.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form more complex structures.
Scientific Research Applications
3-(4-methoxybenzyl)-2,10-dimethylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(4-methoxybenzyl)-2,10-dimethylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione involves its interaction with various molecular targets. The compound can intercalate into DNA, disrupting the replication process and leading to cell death, which is particularly useful in cancer treatment . It also inhibits specific enzymes involved in inflammatory pathways, thereby reducing inflammation .
Comparison with Similar Compounds
Similar compounds to 3-(4-methoxybenzyl)-2,10-dimethylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione include other pyrimidoquinoline derivatives such as:
- 3-(4-hydroxybenzyl)-2,10-dimethylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione
- 3-(4-chlorobenzyl)-2,10-dimethylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione
- 3-(4-nitrobenzyl)-2,10-dimethylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione
These compounds share a similar core structure but differ in their functional groups, which can significantly affect their biological activity and chemical reactivity .
Biological Activity
3-(4-Methoxybenzyl)-2,10-dimethylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione is a compound belonging to the pyrimido[4,5-b]quinoline family, which has garnered attention for its diverse biological activities. This article delves into its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
Synthesis
The compound can be synthesized through a multicomponent reaction involving a benzaldehyde derivative (in this case, 4-methoxybenzaldehyde), dimedone, and 6-amino-1,3-dimethyluracil. The reaction typically utilizes various catalysts and solvents to optimize yield and purity. For instance, DABCO has been identified as an effective catalyst under solvent-free conditions, yielding high-purity products with notable efficiency .
Antimicrobial Activity
Research indicates that derivatives of pyrimido[4,5-b]quinoline exhibit significant antimicrobial properties. In studies evaluating the antimicrobial efficacy of related compounds against various bacterial strains (both Gram-positive and Gram-negative), many derivatives demonstrated moderate to strong activity. For example:
- Compound 13 showed an inhibition zone of 9 mm against Staphylococcus aureus and 15 mm against Escherichia coli, comparable to standard antibiotics like ampicillin .
- Compound 15 exhibited similar activities with inhibition zones ranging from 10–12 mm against the same strains .
These findings suggest that the structural features of pyrimido[4,5-b]quinolines play a crucial role in their antimicrobial effectiveness.
Antioxidant Activity
Pyrimido[4,5-b]quinoline derivatives also display significant antioxidant activity. The presence of specific functional groups enhances their ability to scavenge free radicals, contributing to their potential use in treating oxidative stress-related conditions. The antioxidant capacity is often assessed using various assays that measure the ability to neutralize reactive oxygen species (ROS) .
Anticancer Potential
There is growing interest in the anticancer properties of pyrimido[4,5-b]quinoline derivatives. Some studies have reported that these compounds can inhibit cell proliferation in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For instance:
- Compounds have been shown to inhibit survivin interactions, a protein that plays a critical role in cancer cell survival and proliferation .
- The IC50 values for some derivatives indicate potent activity against cancer cell lines, suggesting their potential as chemotherapeutic agents.
Case Studies
Several case studies highlight the biological activity of related compounds:
- Study on Antimicrobial Efficacy : A study evaluated a series of quinazoline derivatives with similar structures to assess their antibacterial properties. Results indicated that certain modifications significantly enhanced their activity against resistant strains of bacteria .
- Antioxidant Evaluation : Another study focused on assessing the antioxidant capacity of pyrimido[4,5-b]quinoline derivatives using DPPH radical scavenging assays. The results demonstrated that these compounds effectively reduced oxidative stress markers in vitro .
- Cancer Cell Line Studies : Research involving various cancer cell lines revealed that certain derivatives could induce apoptosis through caspase activation pathways, highlighting their potential as anticancer agents .
Properties
IUPAC Name |
3-[(4-methoxyphenyl)methyl]-2,10-dimethylpyrimido[4,5-b]quinoline-4,5-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O3/c1-13-22-20-18(19(25)16-6-4-5-7-17(16)23(20)2)21(26)24(13)12-14-8-10-15(27-3)11-9-14/h4-11H,12H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFCAHNGSLNKVGR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=O)C3=CC=CC=C3N2C)C(=O)N1CC4=CC=C(C=C4)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901325696 | |
Record name | 3-[(4-methoxyphenyl)methyl]-2,10-dimethylpyrimido[4,5-b]quinoline-4,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901325696 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
0.7 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26664154 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
883959-07-7 | |
Record name | 3-[(4-methoxyphenyl)methyl]-2,10-dimethylpyrimido[4,5-b]quinoline-4,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901325696 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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